molecular formula C10H14N2O B7841980 N-(3-amino-4-ethylphenyl)acetamide

N-(3-amino-4-ethylphenyl)acetamide

Cat. No.: B7841980
M. Wt: 178.23 g/mol
InChI Key: DOTXPLDMWBZANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-4-ethylphenyl)acetamide is an aromatic acetamide derivative featuring an acetamide group (-NHCOCH3) attached to a phenyl ring substituted with an amino (-NH2) group at the 3-position and an ethyl (-C2H5) group at the 4-position. The amino and ethyl substituents likely influence its electronic, steric, and solubility characteristics, which are critical for biological activity and material applications.

Properties

IUPAC Name

N-(3-amino-4-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-8-4-5-9(6-10(8)11)12-7(2)13/h4-6H,3,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTXPLDMWBZANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)NC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares N-(3-amino-4-ethylphenyl)acetamide to structurally related N-phenylacetamides, focusing on substituent effects, pharmacological activities, and physicochemical properties.

Substituent Effects on Pharmacological Activity

Key Analogues:

N-(4-Ethoxyphenyl)acetamide (CAS 62-44-2)

  • Substituents: 4-OCH2CH3
  • Molecular Weight: 179.22 g/mol
  • Properties: Ethoxy group increases lipophilicity, making it suitable for GC/MS analysis in forensic chemistry .

N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide Substituents: 4-SO2-piperazine Pharmacological Activity: Demonstrates anti-hypernociceptive activity in inflammatory pain models, comparable to paracetamol .

N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide

  • Substituents: 4-OCH3, quinazoline-sulfonyl
  • Pharmacological Activity: Exhibits potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines via the MTT assay .

Table 1: Substituent-Driven Activity Comparison
Compound Substituents Key Activities Structural Influence on Activity
This compound 3-NH2, 4-C2H5 Inferential: Potential CNS or enzyme modulation Ethyl enhances lipophilicity; amino enables H-bonding.
N-(3-Amino-4-methoxyphenyl)acetamide 3-NH2, 4-OCH3 Research chemical Methoxy improves solubility; amino aids target binding.
N-(4-Ethoxyphenyl)acetamide 4-OCH2CH3 Analytical standard Ethoxy balances lipophilicity for chromatography .
N-(4-SO2-piperazine-phenyl)acetamide 4-SO2-piperazine Anti-hypernociceptive Sulfonamide group enhances bioactivity and selectivity .

Physicochemical and Structural Properties

  • Electron Effects : Meta-substitution (e.g., 3-NH2) introduces electron-donating effects, altering crystal packing and solubility. For example, trichloroacetamides with meta-methyl or chloro substituents exhibit distinct lattice constants due to steric and electronic interactions .
  • Solubility: Amino groups enhance water solubility via H-bonding, whereas ethyl groups increase logP values, suggesting balanced lipophilicity for blood-brain barrier penetration.

Enzyme Inhibition and Therapeutic Potential

  • MAO and Cholinesterase Inhibition: Acetamides with amino and heterocyclic groups (e.g., pyrazoloquinoxaline) show MAO-A/B or AChE/BChE inhibition. For instance, milacemide derivatives inhibit MAO-B, relevant in Parkinson’s disease (PD) . The amino group in this compound may similarly target these enzymes.
  • Receptor Agonism: Pyridazinone-based acetamides act as FPR1/FPR2 ligands, modulating neutrophil chemotaxis . Substituent bulk (ethyl vs. methoxy) could influence receptor binding affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.